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molecular formula C8H8BrFO B1526058 (1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol CAS No. 749932-80-7

(1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol

Cat. No. B1526058
M. Wt: 219.05 g/mol
InChI Key: MASZUNQDCHMJEP-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09084794B2

Procedure details

A solution of 1-(4-bromo-2-fluorophenyl)ethanol (8.95 mmol) in dichloromethane (40 mL) at 0° C. was treated dropwise with a solution of phosphorus tribromide (3.58 mmol) in dichloromethane (10 mL). The reaction mixture was allowed to warm to room temperature and was stirred overnight. The solution was concentrated to a residue in vacuo. Purification of the residue by silica gel chromatography (hexanes) yielded the title compound as a clear oil (1.47 g, 58.3% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 2.00 (d, J=6.82 Hz, 3 H) 5.58 (q, J=7.07 Hz, 1 H) 7.47 (dd, J=8.34, 1.77 Hz, 1 H) 7.57-7.65 (m, 2 H).
Quantity
8.95 mmol
Type
reactant
Reaction Step One
Quantity
3.58 mmol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
58.3%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8](O)[CH3:9])=[C:4]([F:11])[CH:3]=1.P(Br)(Br)[Br:13]>ClCCl>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([Br:13])[CH3:9])=[C:4]([F:11])[CH:3]=1

Inputs

Step One
Name
Quantity
8.95 mmol
Type
reactant
Smiles
BrC1=CC(=C(C=C1)C(C)O)F
Name
Quantity
3.58 mmol
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated to a residue in vacuo
CUSTOM
Type
CUSTOM
Details
Purification of the residue by silica gel chromatography (hexanes)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)C(C)Br)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.47 g
YIELD: PERCENTYIELD 58.3%
YIELD: CALCULATEDPERCENTYIELD 145.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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